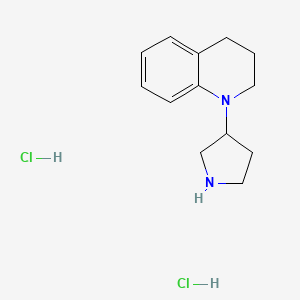1-(3-Pyrrolidinyl)-1,2,3,4-tetrahydroquinoline dihydrochloride
CAS No.: 1219980-04-7
Cat. No.: VC2691424
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219980-04-7 |
|---|---|
| Molecular Formula | C13H20Cl2N2 |
| Molecular Weight | 275.21 g/mol |
| IUPAC Name | 1-pyrrolidin-3-yl-3,4-dihydro-2H-quinoline;dihydrochloride |
| Standard InChI | InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)5-3-9-15(13)12-7-8-14-10-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H |
| Standard InChI Key | FUCHHMIKWDKMDW-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl |
| Canonical SMILES | C1CC2=CC=CC=C2N(C1)C3CCNC3.Cl.Cl |
Introduction
Chemical Identification and Structural Properties
Basic Identification
The compound 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1219960-36-7 |
| Molecular Formula | C₁₄H₂₂Cl₂N₂ |
| Molecular Weight | 289.2 g/mol |
| IUPAC Name | 1-(pyrrolidin-3-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride |
| SMILES | C1CC(NC1)CN2CCCC3=CC=CC=C32.Cl.Cl |
| InChI | InChI=1S/C14H20N2.2ClH/c1-2-8-14-12(5-1)6-4-10-16(14)11-13-7-3-9-15-13;;/h1-2,5,8,13,15H,3-4,6-7,9-11H2;2*1H |
| InChIKey | XQPBYLVHLBIJFI-UHFFFAOYSA-N |
The compound consists of a 1,2,3,4-tetrahydroquinoline core with a pyrrolidin-3-ylmethyl substituent at the nitrogen position, formulated as a dihydrochloride salt .
Structural Features
The structure comprises two key components:
-
Tetrahydroquinoline core: A partially saturated bicyclic system containing a benzene ring fused to a partially saturated piperidine ring
-
Pyrrolidinylmethyl substituent: A pyrrolidine ring connected to the tetrahydroquinoline nitrogen via a methylene bridge
The dihydrochloride form indicates protonation with hydrochloric acid, which enhances the compound's solubility and stability in aqueous environments, an important consideration for biological testing and formulation development.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride typically involves multiple steps, drawing on established methodologies for tetrahydroquinoline derivatives. Several synthetic routes can be employed:
Reductive Amination
One common approach involves the reductive amination of tetrahydroquinoline with an appropriate pyrrolidine-containing aldehyde or ketone. This method often utilizes reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Nucleophilic Substitution
Alternatively, alkylation of the tetrahydroquinoline nitrogen can be achieved through nucleophilic substitution reactions. This typically involves:
-
Formation of the tetrahydroquinoline core
-
Introduction of an appropriate leaving group on the pyrrolidine derivative
-
Nucleophilic substitution to connect the two moieties
-
Conversion to the dihydrochloride salt
Synthesis of Related Tetrahydroquinoline Derivatives
Insights into the synthesis of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride can be drawn from documented approaches to related compounds. For instance, the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives often involves:
-
Alkylation of appropriate precursors with chloroalkylamine hydrochloride salts
-
Reduction of nitro groups to corresponding anilines
Similarly, 1,2,3,4-tetrahydroquinoline derivatives can be prepared through various methods including:
-
Reduction of quinoline or quinolone derivatives
-
Intramolecular Heck reactions
-
Domino reactions
Physical and Chemical Properties
Physical Properties
As a dihydrochloride salt, 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline displays enhanced water solubility compared to its free base form. This property is particularly valuable for biological testing and pharmaceutical formulation development.
Chemical Reactivity
The compound exhibits reactivity patterns characteristic of both tetrahydroquinoline and pyrrolidine systems:
-
The tetrahydroquinoline nitrogen, being part of a tertiary amine system, has limited nucleophilicity due to substitution
-
The pyrrolidine nitrogen retains its nucleophilicity and can participate in various reactions
-
The aromatic portion of the tetrahydroquinoline system can undergo electrophilic aromatic substitution reactions
Comparison with Structural Analogs
Structural comparison with related compounds provides insights into potential property variations:
| Compound | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1-(2-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | Pyrrolidine substitution at 2-position vs. 3-position | May affect receptor binding profile and pharmacokinetics |
| 1-(Pyrrolidin-3-yl)-1,2,3,4-tetrahydroquinoline | Direct connection between rings without methylene bridge; not a salt form | Reduced flexibility and different solubility profile |
| 3,4-Dihydroquinolin-2(1H)-one derivatives | Contains carbonyl functionality | Different hydrogen bonding capabilities and increased polarity |
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and related compounds is influenced by several structural factors:
-
The positioning of the pyrrolidinylmethyl substituent affects binding affinity to biological targets
-
The saturated tetrahydroquinoline system provides conformational flexibility compared to fully aromatic quinoline
-
The dihydrochloride salt formation impacts bioavailability and pharmacokinetic properties
Research Applications and Development Status
Current Research Focus
Current research on 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride and related compounds is primarily focused on:
-
Medicinal chemistry applications
-
Investigation as potential lead compounds in drug discovery
-
Structure optimization for improved biological activity and pharmacokinetic properties
-
-
Synthetic methodology development
Comparative Analysis with Related Compounds
| Compound | Structural Features | Research Focus |
|---|---|---|
| 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride | Tetrahydroquinoline core with pyrrolidinylmethyl substituent | Medicinal chemistry, pharmaceutical research |
| 3,4-Dihydroquinolin-2(1H)-one derivatives | Contains carbonyl functionality | Enzyme inhibition, particularly NOS inhibitors |
| 7-(1-Pyrrolidinyl)-3-quinolone derivatives | Fully unsaturated quinolone system | Antibacterial applications |
| (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid derivatives | Complex substitution pattern with pyrrolidinone | Glycine antagonist activity |
Challenges and Future Directions
Current Limitations
Research on 1-(3-Pyrrolidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride faces several challenges:
-
Limited published data on specific biological activities
-
Need for optimization of synthetic routes for large-scale production
-
Incomplete understanding of structure-activity relationships
Future Research Opportunities
Several promising research directions can be identified:
-
Comprehensive biological screening to identify potential therapeutic applications
-
Development of structure-activity relationships through systematic modification of the core structure
-
Investigation of stereoselective synthesis methods to access pure enantiomers if stereogenic centers are present
-
Exploration of alternative salt forms or formulations to optimize physicochemical properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume